molecular formula C6H6NaO6S B589439 5-Sulfooxymethylfurfural sodium salt CAS No. 1329613-50-4

5-Sulfooxymethylfurfural sodium salt

Cat. No. B589439
CAS RN: 1329613-50-4
M. Wt: 235.112
InChI Key: KTIGJADGAYWVKN-BVNCJLROSA-N
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Description

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule is InChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .

Scientific Research Applications

Mutagenic and Carcinogenic Potential

5-Sulfooxymethylfurfural (SMF), derived from 5-hydroxymethylfurfural (HMF) during the Maillard reaction in cooked foods, exhibits mutagenic and carcinogenic properties. Studies have highlighted its potential to induce mutations and carcinogenesis, notably exhibiting higher skin tumor-initiating activity than its precursor HMF. The intrinsic mutagenicity of SMF was observed in experiments with Salmonella typhimurium and its carcinogenic potential was further established through animal studies (Surh et al., 1994).

Interaction with Chitosan

SMF has been utilized in the modification of chitosan, a natural polymer. The reaction between chitosan and 5-formyl-2-furansulfonic acid, sodium salt (a derivative of SMF), under mild conditions, yielded N-sulfofurfuryl chitosan sodium salt. This modified chitosan demonstrated the ability to form precipitates with metal ions, suggesting its potential application in metal ion removal from solutions (Muzzarelli, 1992).

Lack of Colonic Aberrant Crypt Foci Induction

Contrary to some previous studies on HMF, extensive studies in mice showed that SMF did not induce aberrant crypt foci (ACF) in the colon. This suggests that SMF may not have the same carcinogenic potential in the colon as previously thought (Florian et al., 2012).

Antioxidant Properties

SMF has been implicated in studies focusing on antioxidant properties. For instance, zinc complexes of morin-5'-sulfonate, involving SMF, were synthesized and characterized. These complexes showed significant antioxidant activity, even more effective than natural flavonoids, suggesting the potential of SMF derivatives in enhancing antioxidant properties (Pieniążek et al., 2014).

Application in Batteries

SMF derivatives have found applications in battery technology. Sodium sulfonate groups substituted anthraquinone, a derivative of SMF, showed promising results as an organic cathode material in potassium batteries. The study demonstrated good cycling stability and capacity retention, indicating the potential of SMF derivatives in developing high-performance organic electrode materials for batteries (Zhao et al., 2018).

properties

IUPAC Name

sodium;(5-formylfuran-2-yl)methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRGQDPJPVHDGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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